molecular formula C11H9F3O B15317806 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one

Cat. No.: B15317806
M. Wt: 214.18 g/mol
InChI Key: NHEZDKPURRGPSF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one is a fluorinated organic compound with the molecular formula C11H9F3O and a molecular weight of 214.18 g/mol. This compound features a trifluoromethyl group attached to an ethanone moiety, which is further connected to a phenylcyclopropyl group. Due to its unique structure, it has garnered interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one typically involves the following steps:

  • Formation of the Phenylcyclopropyl Group: This can be achieved through a cyclopropanation reaction using phenyl-substituted diazo compounds and a suitable catalyst[_{{{CITATION{{{_2{2,2,2-trifluoro-N-{3-[(1Z)-1-{(2-phenylcyclopropyl ... - ChemSpider.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl sulfone or trifluoromethyl iodide under controlled conditions[_{{{CITATION{{{_2{2,2,2-trifluoro-N-{3-[(1Z)-1-{(2-phenylcyclopropyl ... - ChemSpider.

  • Formation of the Ethanone Moiety: The final step involves the oxidation of the corresponding alcohol or aldehyde to form the ethanone group[_{{{CITATION{{{_2{2,2,2-trifluoro-N-{3-[(1Z)-1-{(2-phenylcyclopropyl ... - ChemSpider.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ethanone moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring catalysts or specific reaction conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Alcohols, aldehydes, and other reduced derivatives.

  • Substitution Products: Amides, esters, and other substituted derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one has found applications in various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

  • Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one is unique due to its trifluoromethyl group and phenylcyclopropyl moiety. Similar compounds include:

  • 2,2,2-Trifluoroacetophenone: Lacks the phenylcyclopropyl group.

  • 1-(1-Phenylcyclopropyl)ethanone: Lacks the trifluoromethyl group.

  • 2,2,2-Trifluoro-1-(2-phenylcyclopropyl)ethan-1-one: Similar structure but with a different phenylcyclopropyl group.

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-phenylcyclopropyl)ethanone

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9(15)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

NHEZDKPURRGPSF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)C(F)(F)F

Origin of Product

United States

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